molecular formula C9H13NO4S2 B13208236 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide

3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B13208236
M. Wt: 263.3 g/mol
InChI Key: AVHPNCZYJGEYJZ-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of both ethanesulfonyl and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 4-methylbenzenesulfonamide with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the reactivity and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanesulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.

    Ethanesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides but lacks the sulfonamide group itself.

Uniqueness

3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both ethanesulfonyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

3-ethylsulfonyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO4S2/c1-3-15(11,12)9-6-8(16(10,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H2,10,13,14)

InChI Key

AVHPNCZYJGEYJZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)C

Origin of Product

United States

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